molecular formula C9H12FO3P B3034322 Dimethyl (4-fluorobenzyl)phosphonate CAS No. 156745-59-4

Dimethyl (4-fluorobenzyl)phosphonate

Cat. No.: B3034322
CAS No.: 156745-59-4
M. Wt: 218.16 g/mol
InChI Key: PXRXOCSAKCSLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (4-fluorobenzyl)phosphonate is a useful research compound. Its molecular formula is C9H12FO3P and its molecular weight is 218.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

Dimethyl (4-fluorobenzyl)phosphonate is utilized in the synthesis of radio-labelled compounds for imaging studies. For instance, the synthesis of 3-[18F]fluoropropyl-, 4-[18F]fluorobenzyl-triphenylphosphonium, and 4-[18F]fluorobenzyltris-4-dimethylaminophenylphosphonium cations, derived from no carrier added (nca) [18F]fluoride, demonstrates the compound's relevance in nuclear medicine and imaging technologies (Ravert, Madar, & Dannals, 2004).

Synthesis and Structure of Complexes

The compound plays a significant role in the formation of complex structures. For example, the reaction of (4-fluorobenzyl)triphenylphosphonium chloride with ruthenium(III) chloride hydrate produces complex compounds, which are studied for their structural characteristics using techniques like NMR spectroscopy and X-ray diffraction (Sharutin, Sharutina, Senchurin, & Kodess, 2017).

Antimicrobial Properties

Research on 3-phosphonic derivatives of chromone, synthesized from this compound, has shown potential antimicrobial properties against various bacterial strains. This highlights its potential utility in developing new antimicrobial agents (Budzisz, Nawrot, & Małecka, 2001).

Synthesis of Phosphonates with Therapeutic Potential

In the field of medicinal chemistry, this compound is used to synthesize compounds with potential therapeutic applications. For instance, a series of substituted phosphonates containing thiazolidinedione moiety has been synthesized, showing potential anti-diabetic activity (Sujatha et al., 2020).

Bioactivity in Fluorine Compounds

The compound is instrumental in synthesizing fluorine compounds containing isoxazolylamino and phosphonate groups. These synthesized compounds have been found to exhibit moderate anticancer activity in vitro (Song et al., 2005).

Adhesive and Anticorrosive Properties

In materials science, the compound contributes to enhancing adhesive and anticorrosive properties. For instance, blending statistical phosphonated copolymers with poly(vinylidene fluoride) (PVDF) using this compound improves the adhesive and anticorrosive properties of fluoropolymers (Bressy-Brondino, Boutevin, Hervaud, & Gaboyard, 2002).

Safety and Hazards

The safety data sheet for a similar compound, Dimethyl methylphosphonate, indicates that it is combustible and may cause an allergic skin reaction . It is also suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid breathing mist or vapors, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Dimethyl (4-fluorobenzyl)phosphonate is a phosphonate compound. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . The primary targets of this compound are likely to be enzymes or receptors that interact with phosphate or carboxylate groups.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in many metal-catalyzed reactions . In this process, the phosphonate group of the compound, which is a formally nucleophilic organic group, is transferred to a metal catalyst . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Phosphonates are known to affect various biological pathways due to their ability to mimic phosphates and carboxylates . These pathways could include those involved in energy metabolism, signal transduction, and other cellular processes.

Pharmacokinetics

Phosphonates are generally poorly soluble in organic solvents but soluble in water and common alcohols . This suggests that the compound may have good bioavailability when administered orally or intravenously.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential to inhibit metabolic enzymes, the compound could disrupt normal cellular processes, leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as metal ions, could influence the compound’s ability to undergo transmetalation .

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXOCSAKCSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzyl bromide (4.86 g, 0.026M) and trimethylphosphite (10 mL, 0.085M) is heated at the reflux temperature for 48 hours. The solution is cooled and excess trimethylphosphite is removed under reduced pressure. The crude product is chromatographed over silica gel (40-63 mμ, 400 g, 45 mL fractions, ethyl acetate), eluting with ethyl acetate. Fractions 41-80 are combined, concentrated, and placed under vacuum for 36 hours. The product (4.52 g) is a colorless oil.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-fluorobenzyl bromide (25 mL, 0.20 mol) was added to a stirred solution of trimethyl phosphite (35.9 mL, 0.30 mol) at ambient temperature, under a nitrogen atmosphere. The resulting solution was heated at 110° C. for six hours, and then at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The organic phase was dried with magnesium sulfate, filtered, and concentrated by rotary evaporation. The resulting crude product was purified by flash silica chromatography using 0-35% acetonitrile in ethyl acetate as eluant to yield (4-fluoro-benzyl)-phosphonic acid dimethyl ester (29.44 g, 135 mmol, 66% yield) as a colorless oil. 1H NMR (400 MHz, DMSO) δ 7.33-7.28 (m, 2H); 7.17-7.12 (dd, 2H); 3.61-3.58 (d, 6H); 3.31-3.24 (d, 2H); ESMS (m/z): (M+1)+ found, 219.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (4-fluorobenzyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (4-fluorobenzyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Dimethyl (4-fluorobenzyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Dimethyl (4-fluorobenzyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Dimethyl (4-fluorobenzyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Dimethyl (4-fluorobenzyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.